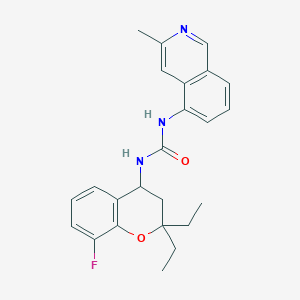![molecular formula C21H19ClF4N4O3S B10834419 N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834419.png)
N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25666693-Compound-40” is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is known for its ability to inhibit 17-β-HSD type 1, an enzyme involved in the biosynthesis of estrogens, making it a promising candidate for the treatment of estrogen-dependent diseases such as breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID25666693-Compound-40” involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the condensation of specific aromatic aldehydes with ketones under acidic or basic conditions to form the core structure.
Functional group modifications: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
The industrial production of “PMID25666693-Compound-40” follows a similar synthetic route but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Use of continuous flow reactors: Continuous flow reactors are employed to ensure consistent product quality and reduce production time.
Purification and isolation: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
“PMID25666693-Compound-40” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
“PMID25666693-Compound-40” has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It shows potential as a therapeutic agent for treating estrogen-dependent diseases such as breast cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-40” involves the inhibition of 17-β-HSD type 1. This enzyme is responsible for the conversion of estrone to estradiol, a potent estrogen. By inhibiting this enzyme, the compound reduces the levels of estradiol, thereby decreasing the growth of estrogen-dependent cancer cells .
Properties
Molecular Formula |
C21H19ClF4N4O3S |
|---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide |
InChI |
InChI=1S/C21H19ClF4N4O3S/c1-12(13-6-7-18(17(23)8-13)29-34(2,32)33)20(31)27-11-16-10-19(21(24,25)26)28-30(16)15-5-3-4-14(22)9-15/h3-10,12,29H,11H2,1-2H3,(H,27,31) |
InChI Key |
REFSKWWRGFCGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)F)C(=O)NCC2=CC(=NN2C3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834339.png)
![1-[(4R)-2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834356.png)
![N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-2-(3-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10834361.png)
![N-[1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10834372.png)
![2-(3-cyclopropylphenyl)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B10834374.png)
![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834378.png)
![1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834386.png)

![2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834398.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-(5-hydroxy-1-methylindol-3-yl)propanamide](/img/structure/B10834400.png)
![1-(1H-indazol-4-yl)-3-[(1S,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834404.png)
![1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834407.png)
![1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea](/img/structure/B10834413.png)
![1-[[5-Tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834424.png)
